molecular formula C16H20O6 B12103000 Ent-toddalolactone

Ent-toddalolactone

Cat. No.: B12103000
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes:: The synthetic routes for Ent-toddalolactone have not been extensively documented. it is primarily isolated from natural sources.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its rarity and natural occurrence limit large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: Ent-toddalolactone can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation reactions.

    Reduction: Reduction reactions could modify its structure.

    Substitution: Substitution reactions at specific functional groups are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific major products resulting from these reactions would depend on the reaction conditions and the starting material.

Scientific Research Applications

Ent-toddalolactone has drawn interest in several scientific fields:

    Chemistry: Researchers explore its reactivity and use it as a model compound.

    Biology: It may exhibit biological effects, warranting investigation in cell-based assays.

    Medicine: Its anti-cancer properties make it relevant for drug discovery.

Mechanism of Action

The precise mechanism by which Ent-toddalolactone exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Ent-toddalolactone’s uniqueness lies in its natural origin and specific structure. While there are related coumarins, none are identical. Similar compounds include other prenylated coumarins found in natural sources.

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1

InChI Key

GLWPLQBQHWYKRK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O

Origin of Product

United States

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